Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is a derivative of Tolperisone, a centrally acting muscle relaxant. Tolperisone has been widely used in clinical practice for over forty years to manage pathologically elevated skeletal muscle tone (spasticity) and related pains of different origins . This compound is known for its muscle relaxant properties and is used in various therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate involves several steps, starting from the basic structure of TolperisoneThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

化学反应分析

Types of Reactions

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate has a wide range of scientific research applications, including:

作用机制

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate exerts its effects by blocking sodium and calcium channels in the nervous system. This action reduces the excitability of neurons and decreases muscle spasticity. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves . The precise molecular targets and pathways involved include voltage-gated sodium channels and calcium channels .

相似化合物的比较

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is similar to other centrally acting muscle relaxants such as:

Tolperisone: The parent compound, known for its muscle relaxant properties.

Eperisone: Another muscle relaxant with similar mechanisms of action.

Lidocaine: A local anesthetic that also blocks sodium channels but is used for different therapeutic purposes

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to effectively block sodium and calcium channels, providing targeted muscle relaxation without significant sedative effects .

Conclusion

This compound is a valuable compound with diverse applications in scientific research and medicine. Its unique properties and mechanisms of action make it an important tool in the management of muscle spasticity and related conditions.

生物活性

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is a derivative of tolperisone, a centrally acting muscle relaxant widely used in clinical settings to treat spasticity and related muscular disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, therapeutic efficacy, and underlying mechanisms.

Tolperisone acts primarily by inhibiting voltage-dependent sodium channels, which leads to a reduction in action potential propagation in both A- and C-fibers of peripheral nerves. This inhibition is crucial for its muscle relaxant properties. Studies have demonstrated that tolperisone significantly decreases compound action potentials in isolated nerve preparations, indicating its effectiveness in modulating neuromuscular transmission .

2. Pharmacodynamics

Tolperisone has been shown to exhibit significant muscle relaxant activity without the typical side effects associated with other centrally acting muscle relaxants. Research indicates that tolperisone effectively increases the pressure pain threshold in patients suffering from painful reflex muscle spasms, demonstrating its analgesic properties alongside muscle relaxation .

Case Study: Efficacy in Muscle Spasms

In a double-blind, placebo-controlled trial involving 138 patients with painful reflex muscle spasms, those treated with tolperisone (300 mg) showed a statistically significant improvement in pain relief compared to placebo (P = 0.03). The most notable benefits were observed in patients aged 40-60 years with shorter histories of complaints .

3. Safety Profile

Tolperisone is generally well-tolerated. In clinical trials, adverse events reported were comparable between tolperisone and placebo groups, suggesting a favorable safety profile. Commonly reported side effects include mild gastrointestinal disturbances and transient dizziness, but serious adverse reactions are rare .

4. Clinical Applications

Tolperisone is primarily indicated for:

- Treatment of spasticity due to neurological conditions.

- Management of painful muscle spasms associated with various musculoskeletal disorders.

Its use extends to rehabilitation settings where muscle tone modulation is essential for patient recovery.

5. Conclusion

The biological activity of this compound underscores its significance as an effective muscle relaxant with a robust safety profile. Its mechanisms of action through sodium channel blockade and reflex inhibition make it a valuable therapeutic option for managing spasticity and muscle spasms.

属性

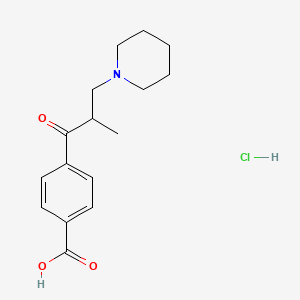

IUPAC Name |

4-(2-methyl-3-piperidin-1-ylpropanoyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAJJTOXILPRMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858489 |

Source

|

| Record name | 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446063-44-1 |

Source

|

| Record name | 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。